molecular formula C13H21BrN2O4 B1389844 Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate CAS No. 1219426-88-6

Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate

Cat. No.: B1389844
CAS No.: 1219426-88-6
M. Wt: 349.22 g/mol
InChI Key: UNFKLQWGVMFZPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate typically involves the esterification of 2-piperazineacetic acid with isopentyl alcohol in the presence of a brominating agent such as bromoacetyl bromide . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar esterification and bromination processes are scaled up for industrial synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Isopentyl acetate: A related compound used as a flavoring agent and in organic synthesis.

    2-Bromoacetyl bromide: A brominating agent used in the synthesis of various organic compounds.

    Piperazine derivatives: Compounds with similar piperazine rings used in pharmaceuticals and chemical research.

Uniqueness

Isopentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and applications. Its use in proteomics research sets it apart from other similar compounds .

Properties

IUPAC Name

3-methylbutyl 2-[1-(2-bromoacetyl)-3-oxopiperazin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O4/c1-9(2)3-6-20-12(18)7-10-13(19)15-4-5-16(10)11(17)8-14/h9-10H,3-8H2,1-2H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFKLQWGVMFZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CC1C(=O)NCCN1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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